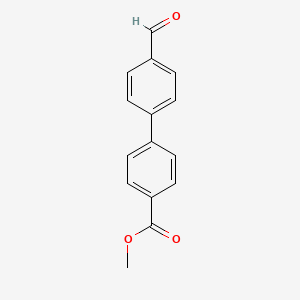

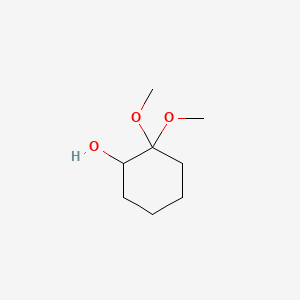

![molecular formula C11H15NO5S B1334876 2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid CAS No. 436811-06-2](/img/structure/B1334876.png)

2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

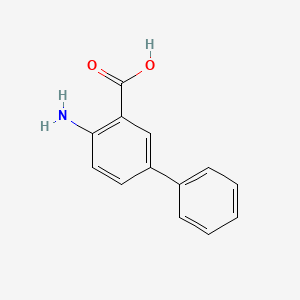

“2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid” is a chemical compound with the molecular formula C11H15NO5S . It has a molecular weight of 273.31 . This compound is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid” contains a total of 33 bonds; 18 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, 1 aromatic ether, and 1 sulfonamide .Scientific Research Applications

Selective Hydrolysis in Organic Synthesis

The compound is involved in selective hydrolysis processes, particularly in the context of organic synthesis. A study by Chan, Cox, and Sinclair (2008) demonstrated its utility in the selective removal of methanesulfonate esters, a critical step in the synthesis of complex molecules (Chan, Cox, & Sinclair, 2008).

Catalysis in Chemical Reactions

Methanesulfonic acid, a related compound, is a highly effective catalyst for the synthesis of benzoxazoles, as shown by Kumar, Rudrawar, and Chakraborti (2008). This catalytic role is relevant for the synthesis of various organic compounds, including those related to 2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid (Kumar, Rudrawar, & Chakraborti, 2008).

Synthesis of Complex Organic Molecules

The compound is integral in the synthesis of complex organic molecules. For example, Bachmann et al. (2013) discussed its role in the asymmetric hydrogenation and scalable synthesis of a glucokinase activator, illustrating its versatility in medicinal chemistry applications (Bachmann, Fettes, Lautz, & Scalone, 2013).

Role in Biochemical Reactions

Methanesulfonyl-related compounds play significant roles in biochemical reactions. As an example, Kitz and Wilson (1963) explored how methanesulfonyl fluoride, a related compound, reacts with acetylcholinesterase, demonstrating the biochemical applications of these types of compounds (Kitz & Wilson, 1963).

properties

IUPAC Name |

2-(4-methoxy-N-methylsulfonylanilino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5S/c1-8(11(13)14)12(18(3,15)16)9-4-6-10(17-2)7-5-9/h4-8H,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVIJJARWJWZEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C1=CC=C(C=C1)OC)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40386835 |

Source

|

| Record name | 2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid | |

CAS RN |

436811-06-2 |

Source

|

| Record name | 2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

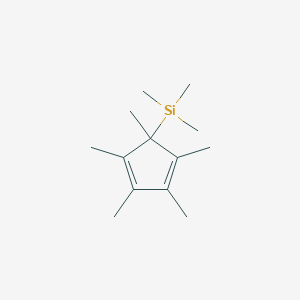

![2-Amino-3-[(2,5-dimethoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B1334801.png)

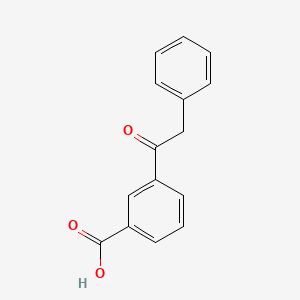

![2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid](/img/structure/B1334809.png)

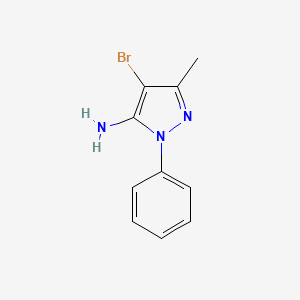

![(4-{[(4-Aminobenzyl)thio]methyl}phenyl)amine](/img/structure/B1334832.png)